molecular formula C18H21FN2OS B232274 N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide

N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide

Cat. No. B232274
M. Wt: 332.4 g/mol
InChI Key: KGUXMCQQJBNHTO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide, also known as DF-MDBP, is a chemical compound that belongs to the family of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of various enzymes and receptors in the brain and other tissues. N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been shown to bind to the serotonin transporter and the dopamine transporter, which could lead to the modulation of neurotransmitter activity in the brain. N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has also been shown to inhibit the activity of certain enzymes, including monoamine oxidase A and B, which could lead to the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been shown to have various biochemical and physiological effects in animal and cell culture models. In animal models, N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been shown to increase locomotor activity and induce hyperthermia. N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has also been shown to modulate neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine. In cell culture models, N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has several advantages for lab experiments, including its high purity and stability. N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has several limitations for lab experiments, including its potential toxicity and the limited information available on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide. One area of research is the development of new drugs based on the structure of N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide in animal and human models. Additionally, further research is needed to elucidate the mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide and its potential therapeutic applications in various diseases.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzenethiol with 2-bromo-N,N-dimethylethanamine, followed by the reaction of the resulting intermediate with N-methylanthranilic acid. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In neuroscience, N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been studied for its effects on neurotransmitter systems and its potential use in the development of new drugs for the treatment of psychiatric disorders. In drug development, N-[2-(dimethylamino)ethyl]-2-[(4-fluorophenyl)sulfanyl]-N-methylbenzamide has been investigated for its ability to modulate the activity of various enzymes and receptors, which could lead to the development of new drugs with improved efficacy and fewer side effects.

properties

Molecular Formula

C18H21FN2OS

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfanyl-N-methylbenzamide

InChI

InChI=1S/C18H21FN2OS/c1-20(2)12-13-21(3)18(22)16-6-4-5-7-17(16)23-15-10-8-14(19)9-11-15/h4-11H,12-13H2,1-3H3

InChI Key

KGUXMCQQJBNHTO-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C(=O)C1=CC=CC=C1SC2=CC=C(C=C2)F

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC=CC=C1SC2=CC=C(C=C2)F

Origin of Product

United States

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